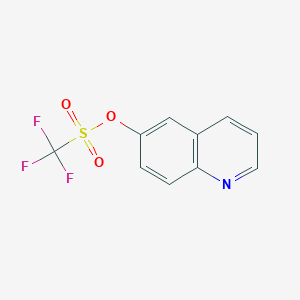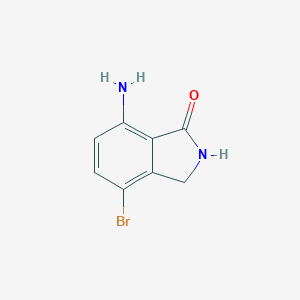
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoate, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and has been used for various purposes, including improving cognitive function, memory, and focus.
Mécanisme D'action
The exact mechanism of action of Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as acetylcholine and dopamine in the brain. This, in turn, improves cognitive function, memory, and focus.
Biochemical and Physiological Effects:
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam has been shown to have various biochemical and physiological effects on the body. It has been shown to increase blood flow to the brain, improve oxygen and glucose uptake, and enhance the function of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam has several advantages for lab experiments. It is a potent nootropic drug that can improve cognitive function and memory. It is also relatively safe and has a low risk of side effects. However, its complex synthesis method and high cost can be limiting factors.
Orientations Futures
There are several future directions for research on Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in enhancing athletic performance. Further research is needed to fully understand the mechanisms of action and potential applications of Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam.
Méthodes De Synthèse
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam is synthesized from piracetam, which is a well-known nootropic drug. The process involves adding a phenyl group to the piracetam molecule, which increases its potency and bioavailability. The synthesis method is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoatetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve cognitive function, memory, and focus in both humans and animals. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
171507-29-2 |
|---|---|
Nom du produit |
Benzenemethanamine, alpha-phenyl-, 3-hydroxybenzoate |
Formule moléculaire |
C20H19NO3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
diphenylmethanamine;3-hydroxybenzoic acid |
InChI |
InChI=1S/C13H13N.C7H6O3/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h1-10,13H,14H2;1-4,8H,(H,9,10) |
Clé InChI |
RXYVTOLHGUBUPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC(=C1)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC(=C1)O)C(=O)O |
Autres numéros CAS |
171507-29-2 |
Synonymes |
diphenylmethanamine, 3-hydroxybenzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
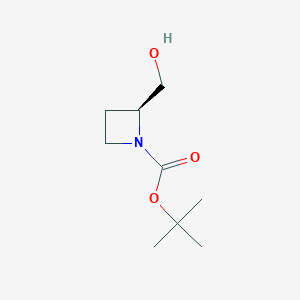
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
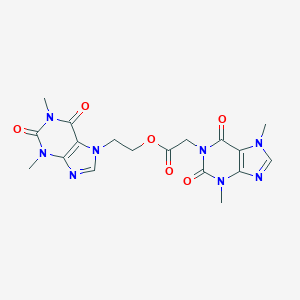
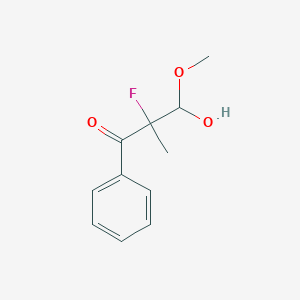
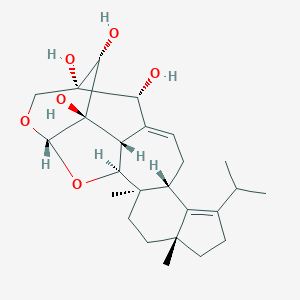
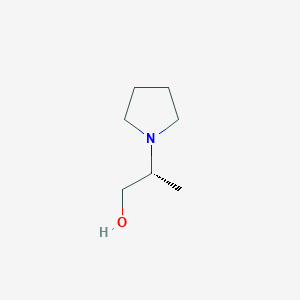
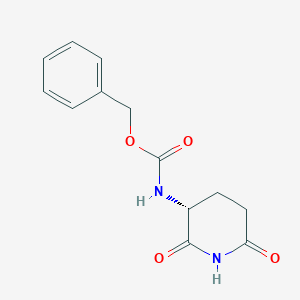
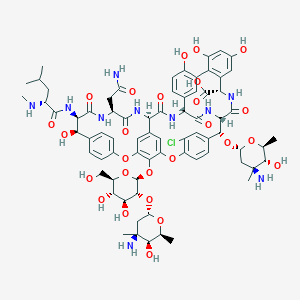
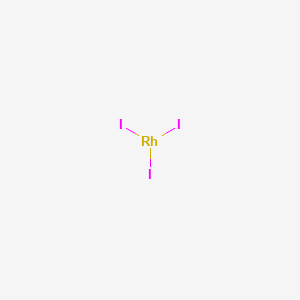
![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)
